

Synthesis and manufacturing of C.I. Disperse Red 54

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An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Disperse Red 54

Abstract

C.I. Disperse Red 54 is a monoazo dye characterized by its bright red hue and its application in the dyeing of synthetic fibers, particularly polyester. This technical guide provides a comprehensive overview of the synthesis and manufacturing of **C.I. Disperse Red 54**, intended for researchers, scientists, and professionals in the field of dye chemistry and textile manufacturing. The document details the chemical precursors, reaction mechanisms, and a step-by-step experimental protocol. Quantitative data is summarized in tabular format, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and accessibility for the target audience.

Introduction

Disperse dyes are a class of synthetic dyes with low water solubility, which are finely ground and applied from an aqueous dispersion in the presence of a dispersing agent. They are the primary colorants used for polyester fibers. **C.I. Disperse Red 54** is a prominent member of this class, valued for its vibrant color and good fastness properties. The synthesis of this dye is a classic example of diazo coupling, a fundamental reaction in color chemistry. This process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.



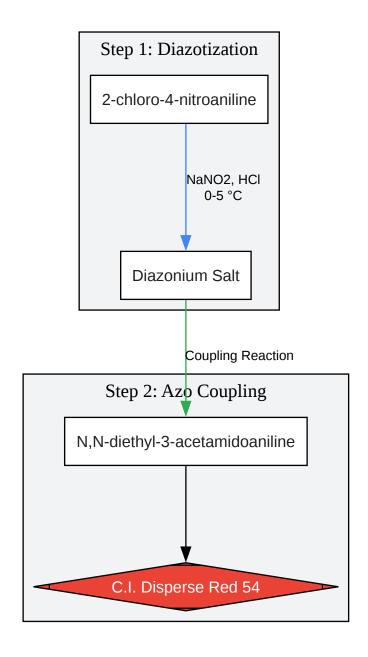
Chemical Synthesis Pathway

The synthesis of **C.I. Disperse Red 54** proceeds via a well-established two-step process involving an aromatic amine and a coupling component.

- Step 1: Diazotization of 2-chloro-4-nitroaniline. The process begins with the conversion of the
 primary aromatic amine, 2-chloro-4-nitroaniline, into a diazonium salt. This reaction is
 conducted in an acidic medium at low temperatures to ensure the stability of the diazonium
 salt.
- Step 2: Azo Coupling. The highly reactive diazonium salt is then coupled with N,N-diethyl-3-acetamidoaniline. This electrophilic substitution reaction results in the formation of the final monoazo dye molecule, **C.I. Disperse Red 54**.

The overall reaction is illustrated in the diagram below.





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Diagram 1: Synthesis Pathway of C.I. Disperse Red 54

Precursor and Reagent Data

The successful synthesis of **C.I. Disperse Red 54** relies on the purity and proper stoichiometry of the precursors and reagents. The key components are detailed in the table below.



Compound	Role	Molecular Formula	Molar Mass (g/mol)	CAS Number
2-chloro-4- nitroaniline	Aromatic Amine (Diazo Component)	C ₆ H ₅ CIN ₂ O ₂	172.57	121-87-9
N,N-diethyl-3- acetamidoaniline	Coupling Component	C12H18N2O	206.28	6375-47-9
Sodium Nitrite	Diazotizing Agent	NaNO ₂	69.00	7632-00-0
Hydrochloric Acid	Acidic Medium	HCI	36.46	7647-01-0
Sodium Acetate	pH Buffer	CH₃COONa	82.03	127-09-3

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of **C.I. Disperse Red 54**.

Diazotization of 2-chloro-4-nitroaniline

- In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 17.26 g (0.1 mol) of 2-chloro-4-nitroaniline to 100 mL of water and 25 mL of 37% hydrochloric acid.
- Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water.
- Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature is maintained below 5 °C.
- After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of the amine with a starch-iodide paper (a blue-black color indicates excess nitrous acid).



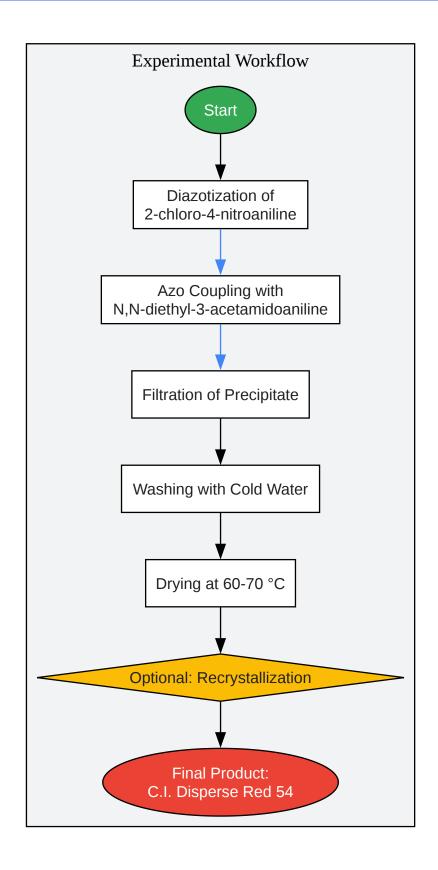
Azo Coupling Reaction

- In a separate 1 L beaker, dissolve 20.63 g (0.1 mol) of N,N-diethyl-3-acetamidoaniline in 200 mL of 10% acetic acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with constant stirring.
- Maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a saturated solution of sodium acetate as needed.
- Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature. The formation of a red precipitate indicates the synthesis of the dye.

Isolation and Purification

- Filter the resulting red precipitate using a Buchner funnel.
- Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.
- Dry the product in an oven at 60-70 °C to a constant weight.
- The crude dye can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to achieve higher purity.





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Diagram 2: Experimental Workflow for Synthesis



Reaction Parameters and Yield

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of **C.I. Disperse Red 54**.

Parameter	Value/Range	Notes	
Diazotization Temperature	0 - 5 °C	Critical for the stability of the diazonium salt.	
Coupling Temperature	0 - 10 °C	Lower temperatures favor para-coupling.	
Coupling pH	4.5 - 5.5	Maintained using a buffer like sodium acetate.	
Reaction Time	3 - 4 hours	Includes both diazotization and coupling steps.	
Theoretical Yield	~379 g/mol	Based on the molecular weight of the final product.	
Expected Practical Yield	85 - 95%	Dependent on reaction conditions and purity of reagents.	
Appearance	Red Powder	_	
Melting Point	168-170 °C		

Conclusion

The synthesis of **C.I. Disperse Red 54** is a robust and well-understood process rooted in the principles of diazo chemistry. By carefully controlling reaction parameters such as temperature and pH, high yields of this vibrant red dye can be consistently achieved. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of disperse dyes. Further research may focus on the optimization of reaction conditions to enhance yield and purity, as well as the development of more environmentally benign synthesis routes.



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